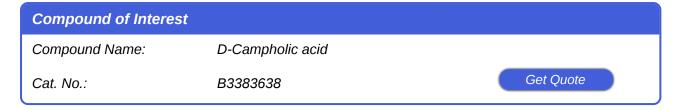


An In-Depth Technical Guide to D-Campholic Acid: Molecular Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Campholic acid, a monocarboxylic acid derived from the camphor family, is a chiral molecule with a defined stereochemistry. It is crucial to distinguish **D-Campholic acid** from the more commonly referenced D-(+)-Camphoric acid, as they are distinct chemical entities with different molecular formulas and structures. This guide provides a detailed overview of the molecular structure, stereochemistry, and available physicochemical properties of **D-Campholic acid**, while also clarifying the common points of confusion with its dicarboxylic acid analog, camphoric acid.

Molecular Structure and Identification

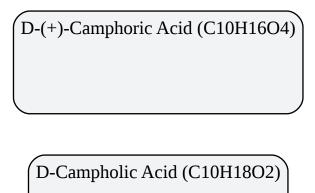
D-Campholic acid is systematically named (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid. Its structure consists of a five-membered cyclopentane ring with four methyl groups and one carboxylic acid group. The stereochemistry is defined by the "R" configuration at the chiral centers C1 and C3.

A frequent source of confusion is the misidentification of **D-Campholic acid** with D-(+)-Camphoric acid. The key distinctions are outlined below:



Feature	D-Campholic Acid	D-(+)-Camphoric Acid	
Molecular Formula	C10H18O2	C10H16O4	
Functional Group	One carboxylic acid	Two carboxylic acids	
Systematic Name	(1R,3R)-1,2,2,3- tetramethylcyclopentane-1- carboxylic acid	(1R,3S)-1,2,2- trimethylcyclopentane-1,3- dicarboxylic acid	
CAS Number	31147-56-5[1][2]	124-83-4	

The structural difference is visualized in the diagram below.



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Figure 1: Comparison of D-Campholic and D-(+)-Camphoric Acid Structures.

Stereochemistry

The stereochemistry of **D-Campholic acid** is defined by the absolute configuration at its two chiral centers, C1 and C3, both of which are designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the substituents on the cyclopentane ring is crucial for its chemical and biological properties. The InChI string for **D-Campholic acid** is InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3, (H,11,12)/t7-,10-/m0/s1.



Physicochemical Properties

The following table summarizes the available physicochemical data for **D-Campholic acid**. It is important to note that much of the readily available data is calculated rather than experimentally determined.

Property	Value	Unit	Source
Molecular Formula	C10H18O2	-	[1][2]
Molecular Weight	170.25	g/mol	[3]
CAS Number	31147-56-5	-	[1][2]
Boiling Point	248.4	°C at 760 mmHg	[3][4]
Density	0.957	g/cm³	[3][4]
Flash Point	120.5	°C	[4]
Refractive Index	1.45	-	[4]
LogP (Octanol/Water Partition Coefficient)	2.533	-	[5]
Water Solubility (log10WS)	-2.28	mol/L	[5]
Topological Polar Surface Area	37.3	Ų	[4]

Experimental Protocols

A comprehensive search of available scientific literature and chemical databases did not yield detailed, reproducible experimental protocols specifically for the synthesis or analysis of **D-Campholic acid** ((1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid). The commonly cited methods for the synthesis of related compounds, such as the oxidation of camphor with nitric acid, produce camphoric acid (a dicarboxylic acid) and not **D-Campholic acid**.

Researchers requiring **D-Campholic acid** may need to develop a synthetic route, potentially starting from a precursor with the desired stereochemistry or employing stereoselective



synthetic methods.

Signaling Pathways and Biological Activity

There is a notable lack of specific information regarding the biological activity and associated signaling pathways for **D-Campholic acid**. Studies investigating the biological effects of camphor derivatives have often focused on camphoric acid. For instance, camphoric acid has been reported to stimulate osteoblast differentiation through the induction of glutamate receptor expression and the subsequent activation of NF-kB and AP-1 transcription factors. However, it is critical to reiterate that this activity is attributed to camphoric acid and should not be extrapolated to **D-Campholic acid** without specific experimental validation.

Due to the absence of data on signaling pathways for **D-Campholic acid**, no corresponding diagrams can be provided.

Conclusion

D-Campholic acid is a distinct chiral molecule whose identity is often obscured by confusion with D-(+)-camphoric acid. This guide has sought to clarify its specific molecular structure, stereochemistry, and provide the most accurate available physicochemical data. The significant gaps in the scientific literature regarding its synthesis, experimental characterization, and biological activity highlight a need for further research into this particular camphor derivative. For professionals in drug development and chemical research, it is imperative to rely on the specific identifiers (CAS number 31147-56-5 and IUPAC name (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid) to ensure the correct molecule is being considered and to avoid the misattribution of properties from its more studied dicarboxylic acid analog.

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